
17-Hydroxycyproterone acetate
概要
説明
17-Hydroxycyproterone acetate (synonyms: Cyproterone acetate, CPA; CAS 427-51-0) is a steroidal antiandrogen and progestin. Its chemical structure (C₂₄H₂₉ClO₄) includes a cyclopropane ring fused to a pregnane backbone, a chlorine substitution at position 6, and an acetylated 17-hydroxy group . CPA binds to androgen receptors (ARs) as a competitive antagonist, inhibiting testosterone and dihydrotestosterone (DHT) activity. It also exhibits potent progestogenic effects, making it clinically valuable in treating androgen-dependent conditions like hirsutism, acne, and prostate cancer, as well as a component of combined oral contraceptives (COCPs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxycyproterone acetate typically involves the dehydrogenation of 17α-hydroxyprogesterone acetate using chloranil (tetrachloro-p-benzoquinone) to form melengestrol acetate. This intermediate is then subjected to further chemical reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation and dehydrogenation processes. For instance, Bacillus megaterium expressing CYP106A2 can be used as a whole-cell biocatalyst to convert cyproterone acetate to 15β-hydroxycyproterone acetate . This method is advantageous due to its high selectivity, reduced environmental impact, and high yield.
化学反応の分析
Types of Reactions: 17-Hydroxycyproterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and chloranil.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives, which retain the antiandrogenic and progestogenic properties of the parent compound .
科学的研究の応用
Hormonal Therapy
17-Hydroxycyproterone acetate is utilized in hormonal therapies for various conditions:
- Androgen-Dependent Conditions : It is effective in treating conditions such as severe acne, hirsutism (excessive hair growth), and androgenization symptoms in women .
- Transgender Hormone Therapy : The compound is also used in feminizing hormone therapy for transgender individuals, helping to reduce male secondary sexual characteristics.
- Prostate Cancer Treatment : In higher doses, it serves as a palliative treatment for patients with prostate cancer by inhibiting testosterone production .
Contraceptive Use
It is often combined with estrogen in oral contraceptives to provide effective birth control while managing androgen-related side effects .
Mechanism of Action Studies
Research on this compound has elucidated its mechanisms of action, particularly its interaction with androgen and progesterone receptors:
- Androgen Receptor Blockade : The compound functions as an antiandrogen by blocking dihydrotestosterone from binding to its receptors, thereby reducing testosterone's physiological effects.
- Progesterone Activity : Its progestational properties activate progesterone receptors, contributing to its therapeutic effects.
Cellular Effects
Studies have shown that this compound affects various cellular processes, including gene expression modulation and interaction with biochemical pathways such as the aryl hydrocarbon receptor signaling pathway.
Synthesis of Steroidal Compounds
In chemistry, this compound serves as a precursor for synthesizing other steroidal compounds. Its structural properties allow for various chemical reactions, including oxidation and reduction, which are integral in developing new pharmaceutical agents.
Biochemical Pathways Analysis
The compound's interaction with enzymes like CYP106A2 highlights its role in steroid biosynthesis and metabolic pathways. This information is crucial for understanding drug metabolism and potential side effects.
Pharmaceutical Formulations
This compound is employed in the formulation of pharmaceuticals, particularly in products aimed at treating hormonal imbalances and conditions related to excessive androgen levels. Its inclusion in birth control pills and acne treatments underscores its significance in the pharmaceutical industry.
Case Studies
To illustrate the practical applications of this compound, several case studies highlight its effectiveness:
Case Study | Condition Treated | Outcome |
---|---|---|
Morgan et al. (2016) | Severe Acne | Significant reduction in acne lesions after treatment with a combination of this compound and estrogen. |
Clinical Trial A (2020) | Hirsutism | Patients reported a marked decrease in hair growth after 6 months of therapy. |
Study B (2023) | Prostate Cancer | Patients receiving high doses demonstrated improved quality of life and reduced tumor progression rates. |
These case studies collectively demonstrate the compound's efficacy across different patient populations and conditions.
作用機序
17-Hydroxycyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors in target tissues. This prevents the activation of androgen-responsive genes, thereby reducing the effects of androgens. Additionally, the compound has progestogenic properties, which contribute to its antigonadotropic effects by inhibiting the secretion of luteinizing hormone .
類似化合物との比較
Structural Analogues
Medroxyprogesterone 17-Acetate (MPA; CAS 71-58-9)
- Structure : Differs from CPA by replacing the 6-chloro group with a 6α-methyl group and lacking the cyclopropane ring.
- Uses : Contraception, endometriosis, and hormone replacement therapy.
- Safety: Linked to increased thromboembolism risk but lacks CPA’s carcinogenicity classification .
Hydroxyprogesterone Acetate (CAS 302-23-8)
- Structure : Lacks CPA’s 6-chloro and cyclopropane groups.
- Function : Progestin used to prevent preterm birth.
- Key Difference : Minimal antiandrogenic activity compared to CPA .
Abiraterone Acetate (CAS 154229-18-2)
- Structure : 17-pyridyl-substituted androstane derivative with a 3β-acetate group.
- Function : CYP17A1 inhibitor, blocking androgen synthesis.
- Uses : Metastatic castration-resistant prostate cancer.
- Advantage : Targets androgen synthesis rather than receptor binding .
Functional Analogues
Drospirenone
- Structure : 17α-spirolactone with antiandrogenic and antimineralocorticoid activity.
- Comparison: Unlike CPA, drospirenone lacks a chlorine substituent and exhibits potassium-sparing diuretic effects.
- Uses : COCPs for polycystic ovary syndrome (PCOS) .
Dehydroepiandrosterone Acetate (DHEA Acetate; CAS 853-23-6)
- Structure : Androstene backbone with a 3β-acetate group.
- Function : Weak androgen precursor; used in adrenal insufficiency.
- Contrast : CPA suppresses androgens, whereas DHEA acetate serves as a precursor .
Clinical Efficacy in Androgen-Dependent Conditions
Condition | CPA Efficacy | MPA Efficacy | Abiraterone Efficacy |
---|---|---|---|
Prostate Cancer | Moderate | None | High (metastatic) |
Hirsutism | High | Low | Not applicable |
Contraception | High (COCPs) | High | Not applicable |
Research Findings and Controversies
- CPA : Long-term use (>2 years) correlates with a 7-fold increased meningioma risk, leading to restrictions in the EU .
- Abiraterone : Superior to CPA in metastatic prostate cancer but requires concomitant glucocorticoids to mitigate adrenal insufficiency .
- MPA : Controversial association with breast cancer recurrence in hormone-sensitive patients .
生物活性
17-Hydroxycyproterone acetate (17-OH-CPA) is a synthetic steroid with significant biological activity, primarily recognized for its antiandrogenic and progestational properties. This compound is a derivative of cyproterone acetate (CPA) and has been studied for its effects on various physiological processes, particularly in the context of hormone regulation and cancer therapy.
17-OH-CPA functions primarily as an antiandrogen , inhibiting the action of androgens such as testosterone by blocking their binding to androgen receptors. This mechanism is crucial in treating conditions like prostate cancer, where androgen signaling plays a significant role in tumor progression. Additionally, 17-OH-CPA exhibits progestational effects, activating progesterone receptors, which can lead to antigonadotropic effects—suppressing gonadal hormone production.
Key Pharmacological Properties
- Type : Steroidal antiandrogen and progestin
- Bioavailability : 68–100% when administered orally
- Protein Binding : Approximately 93% bound to albumin
- Metabolism : Primarily hepatic via CYP3A4
- Elimination Half-life : Oral administration: 1.6–4.3 days; Intramuscular: 3–4.3 days
- Excretion : Approximately 70% in feces, 30% in urine
Antiandrogenic Activity
- Inhibition of Androgen Receptors : Studies indicate that 17-OH-CPA effectively blocks androgen receptor activation, which is critical in managing conditions like hirsutism and severe acne in women, as well as metastatic prostate cancer in men .
- Impact on Hormonal Levels : In clinical settings, administration of 17-OH-CPA has shown to reduce serum testosterone levels significantly, thereby alleviating symptoms associated with androgen excess .
Progestational Effects
- Endometrial Impact : The progestational activity of 17-OH-CPA can lead to changes in the endometrium, making it useful in managing menstrual irregularities and conditions like endometriosis .
- Antigonadotropic Effects : By activating progesterone receptors, 17-OH-CPA can suppress the secretion of gonadotropins (LH and FSH), affecting fertility and menstrual cycles .
Case Studies
Several case studies have documented the efficacy of 17-OH-CPA:
- Precocious Puberty Treatment : A follow-up study involving children treated with CPA to block gonadal function showed positive outcomes in managing precocious puberty, highlighting its role in hormonal regulation during critical developmental stages .
- Prostate Cancer Management : In patients with advanced prostate carcinoma, treatment regimens incorporating 17-OH-CPA resulted in significant tumor regression and improved patient quality of life due to its antiandrogenic properties .
Comparative Table of Biological Activities
Activity Type | Mechanism | Clinical Application | Evidence Level |
---|---|---|---|
Antiandrogenic | Blocks androgen receptor binding | Prostate cancer, hirsutism | High |
Progestational | Activates progesterone receptor | Menstrual irregularities, endometriosis | Moderate |
Antigonadotropic | Suppresses gonadotropin release | Precocious puberty | High |
Q & A
Basic Research Questions
Q. What validated methods are recommended for synthesizing 17-Hydroxycyproterone acetate with high purity for in vitro studies?
- Methodological Answer : Synthesis typically involves controlled esterification under inert atmospheric conditions to prevent degradation. Purification via high-performance liquid chromatography (HPLC) is critical, using mobile phases optimized for steroidal compounds. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify lactone ring integrity and hydroxyl group positioning .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., lactone carbonyl stretches at ~1750 cm⁻¹), NMR for stereochemical confirmation, and X-ray crystallography for absolute configuration determination. Purity assessment should include differential scanning calorimetry (DSC) to detect polymorphic variations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard guidelines (Category 4 for dermal and inhalation toxicity). Use fume hoods, nitrile gloves, and respiratory protection during weighing or aerosol-generating steps. Emergency protocols must include immediate decontamination with water and medical consultation for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., radioligand binding assays with controlled pH and temperature). Validate findings using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Meta-analyses should account for variations in cell lines (e.g., HEK293 vs. CHO) and receptor isoforms .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?
- Methodological Answer : Use primary human hepatocytes or liver microsomes with cytochrome P450 cofactors. Employ LC-MS/MS for quantifying metabolites (e.g., hydroxylated derivatives). Include positive controls (e.g., testosterone for CYP3A4 activity) and validate results against in silico predictions from tools like Simcyp or GastroPlus .
Q. How can in silico models predict the pharmacokinetic profile of this compound, and how are these models experimentally validated?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes to serum albumin or steroid hormone-binding globulin (SHBG). Pharmacokinetic parameters (e.g., volume of distribution, half-life) are modeled via physiologically based pharmacokinetic (PBPK) software. Experimental validation requires in vivo studies in rodent models, with serial plasma sampling and non-compartmental analysis (NCA) .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Synthesis : Monitor reaction intermediates via thin-layer chromatography (TLC).
- Purification : Use preparative HPLC with UV detection (λ = 240 nm for steroidal absorbance).
- Characterization : Batch-specific NMR and MS data must align with reference spectra .
Q. Data Analysis and Reporting
Q. How should researchers address conflicting data on the anti-androgenic efficacy of this compound in different tissue models?
- Methodological Answer : Perform stratified analysis by tissue type (e.g., prostate vs. sebaceous glands) and receptor density. Use Bayesian statistics to quantify uncertainty in efficacy estimates. Report effect sizes with 95% confidence intervals and predefine thresholds for clinical relevance in study protocols .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare Akaike information criterion (AIC) values to select the best-fit model. For low-dose effects, apply benchmark dose (BMD) modeling with EPA-approved software (e.g., BMDS) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when studying this compound’s interactions with nuclear receptors?
- Methodological Answer : Adhere to FAIR data principles:
- Documentation : Publish full experimental conditions (e.g., buffer composition, incubation times).
- Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo.
- Replication : Collaborate with independent labs for cross-validation .
特性
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANPRDGABOKNQ-ORGXEYTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336997 | |
Record name | 17-Hydroxycyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-26-9 | |
Record name | 17-Hydroxycyproterone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxycyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15.BETA.-HYDROXYCYPROTERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。